molecular formula C15H15ClF3N3O B2869947 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396862-11-5

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2869947
CAS No.: 1396862-11-5
M. Wt: 345.75
InChI Key: REJWLTODGFGEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a piperidin-4-yl moiety at position 2, substituted with a 2-chlorobenzyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine and chlorobenzyl substituents may influence receptor binding and bioavailability .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O/c16-12-4-2-1-3-11(12)9-22-7-5-10(6-8-22)13-20-21-14(23-13)15(17,18)19/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJWLTODGFGEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with the preparation of a trifluoromethyl-substituted thiosemicarbazide, a critical precursor for oxadiazole cyclization. As demonstrated in analogous syntheses, thiosemicarbazide (16) reacts with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in tetrahydrofuran (THF) to yield N-(trifluoroacetyl)thiosemicarbazide (Fig. 1).

Mechanistic Insight :
The acylation of thiosemicarbazide’s primary amine generates an O -acyl intermediate, which undergoes intramolecular cyclodehydration under oxidative conditions.

Oxidative Cyclization

The key step involves cyclizing the thiosemicarbazide using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide (KI) in dichloromethane (DCM). This method, adapted from Afrasiabi et al., facilitates the formation of the 1,3,4-oxadiazole ring via iodination of the thioamide moiety, followed by elimination of H2S and subsequent annulation (Scheme 1).

Reaction Conditions :

  • DBDMH (2.2 eq) , KI (2.5 eq) in anhydrous DCM at 0°C → 25°C.
  • Reaction time: 6–12 hours.
  • Yield: 60–75% for 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine (2a) .

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 2H, NH2).
  • 19F NMR : δ -63.5 (CF3).

Functionalization of the Oxadiazole’s C2 Position

Chloroacetylation of the Amine

The C2 amino group of 2a is converted into a chloroacetamide to enable nucleophilic substitution. Treatment with chloroacetyl chloride (1.2 eq) in THF with triethylamine (TEA) as a base yields 2-(chloroacetamido)-5-(trifluoromethyl)-1,3,4-oxadiazole (4) .

Optimization Note :

  • Excess chloroacetyl chloride (≥1.5 eq) leads to diacylation byproducts.
  • Yield: 70–80% after silica gel chromatography.

Synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine

Step 1: N-Benzylation of Piperidin-4-amine
Piperidin-4-amine reacts with 2-chlorobenzyl bromide (1.1 eq) in DMF at 50°C for 24 hours, yielding 1-(2-chlorobenzyl)piperidin-4-amine (5) .

Characterization :

  • 1H NMR : δ 7.42–7.28 (m, 4H, aryl-H), 3.72 (s, 2H, CH2Ph), 2.85–2.65 (m, 3H, piperidine-H).
  • HPLC Purity : >95%.

Step 2: Purification Challenges

  • The product is hygroscopic; storage under argon is recommended.

Nucleophilic Substitution at C2

Coupling of Chloroacetamide with Piperidine Amine

The chloroacetamide 4 reacts with 5 in acetonitrile at 50°C for 12 hours, facilitated by TEA (2.0 eq) to scavenge HCl. This SN2 displacement installs the piperidine moiety at C2 (Scheme 2).

Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., MeCN, DMF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (50–60°C) improve reaction rates without promoting elimination.
  • Yield: 45–55% after column chromatography.

Side Reactions :

  • Competing elimination pathways form dehydroalanine byproducts, particularly at >60°C.

Alternative Synthetic Routes

One-Pot Cyclization-Functionalization

A streamlined approach involves in situ cyclization of N-(1-(2-chlorobenzyl)piperidin-4-yl)thiosemicarbazide with trifluoroacetic anhydride. However, this method suffers from low yields (<30%) due to steric hindrance from the piperidine group.

Mitsunobu Coupling

Attempts to couple pre-formed 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol with the piperidine derivative via Mitsunobu conditions (DIAD, PPh3) were unsuccessful, likely due to the oxadiazole’s poor nucleophilicity.

Scalability and Industrial Considerations

Cost Analysis

  • DBDMH : High cost (~$320/mol) limits large-scale applications.
  • TFAA : Corrosive and moisture-sensitive; requires specialized handling.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 42 (high due to multiple chromatographic steps).
  • E-factor : 18.7 (significant waste from halogenated solvents).

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Key Structural Differences:

  • Substituent at Position 2 : Unlike thioether-linked analogues in (e.g., 2-((2-fluorobenzyl)thio)- derivatives), the target compound lacks a sulfur atom, instead having a direct piperidinyl substitution. This reduces polarity and may alter solubility .
  • Piperidine Substitution : The target’s piperidine ring is modified with a 2-chlorobenzyl group, contrasting with sulfonamide-linked piperidines in (e.g., 2-(alkylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazoles). Sulfonamide groups typically enhance antibacterial activity but may increase molecular weight .
  • Trifluoromethyl Group : The -CF₃ group at position 5 is shared with compounds in and , which are associated with improved metabolic resistance and membrane permeability .

Physicochemical Properties Comparison

Compound Name / Structure Melting Point (°C) Molecular Weight Yield (%) Key Substituents
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (Target) Not reported ~400 (estimated) Not reported -CF₃, 2-chlorobenzyl-piperidine
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 101–102 ~390 78.2 -CF₃, 2-fluorobenzyl-thioether
2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 77–78 ~310 78.4 -CF₃, allyl-thioether
2-(Pentan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole 115–134 409–437 74–79 Sulfonamide-piperidine, aliphatic thioether

Key Observations :

  • Thioether-linked analogues () exhibit lower melting points (77–114°C) compared to sulfonamide derivatives (115–134°C), likely due to reduced crystallinity from flexible aliphatic chains .
  • The target compound’s estimated molecular weight (~400) is comparable to sulfonamide derivatives but higher than simpler thioether analogues.

Antibacterial Activity:

  • Sulfonamide-containing oxadiazoles () showed moderate to strong activity against gram-positive and gram-negative bacteria, with MIC values ranging from 8–64 µg/mL .
  • Triazole-conjugated oxadiazoles () demonstrated potent antimicrobial activity, particularly against Staphylococcus aureus (MIC: 2–4 µg/mL) .

Hypothesis for Target Compound : The 2-chlorobenzyl-piperidine substitution may improve blood-brain barrier penetration compared to sulfonamide analogues, while the -CF₃ group could bolster resistance to enzymatic degradation.

Biological Activity

The compound 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H15ClF3N3O\text{C}_{14}\text{H}_{15}\text{ClF}_3\text{N}_3\text{O}

This structure features a piperidine ring, a chlorobenzyl moiety, and a trifluoromethyl group, which contribute to its unique pharmacological profile.

Research indicates that oxadiazole derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways. For instance, compounds similar to 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole have been reported to increase p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with promising results. The IC50 values for these compounds often fall within the low micromolar range (0.65–2.41 µM), indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 Value (µM) Comparison Compound
MCF-70.65Tamoxifen (10.38)
CEM-131.5Doxorubicin
U-9372.0Doxorubicin

Anti-Tubercular Activity

The compound's derivatives have also shown effectiveness against Mycobacterium tuberculosis, with some exhibiting low micromolar activity against resistant strains . This suggests potential applications in treating tuberculosis.

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazole derivatives have been investigated for:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative conditions .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Pace et al. (2024) focused on the synthesis of novel 1,2,4-oxadiazole derivatives and their agonistic effects on human caseinolytic protease P (HsClpP), showing promising results in hepatocellular carcinoma models .
  • Comparative Analysis : In a comparative study of various oxadiazole derivatives, it was found that modifications in the chemical structure significantly influenced biological activity. Compounds with halogen substitutions exhibited varied antiproliferative activities depending on their molecular configuration .
  • Pharmacokinetic Studies : Further investigations into the pharmacokinetics of these compounds revealed favorable profiles including good solubility and metabolic stability. For example, compound 3a showed an elimination half-life of 19 minutes with excellent bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.